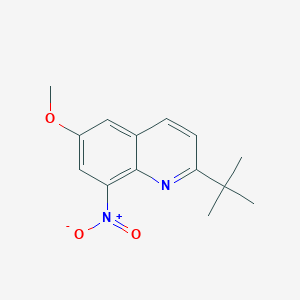

2-tert-Butyl-6-methoxy-8-nitroquinoline

Descripción

Propiedades

Número CAS |

655250-11-6 |

|---|---|

Fórmula molecular |

C14H16N2O3 |

Peso molecular |

260.29 g/mol |

Nombre IUPAC |

2-tert-butyl-6-methoxy-8-nitroquinoline |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)12-6-5-9-7-10(19-4)8-11(16(17)18)13(9)15-12/h5-8H,1-4H3 |

Clave InChI |

NCVQZQCUOWYQOG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=NC2=C(C=C(C=C2C=C1)OC)[N+](=O)[O-] |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antimalarial Activity

The primary application of 2-tert-butyl-6-methoxy-8-nitroquinoline lies in its antimalarial properties . Research indicates that this compound exhibits potent blood schizontocidal activity against various strains of Plasmodium, the parasite responsible for malaria. The introduction of the tert-butyl group significantly improves the compound's efficacy in inhibiting the growth of malaria parasites.

Synthesis and Derivatives

The synthesis of this compound has led to the development of various analogues aimed at improving its pharmacological profile. For instance, derivatives with additional alkoxy substitutions have been synthesized and tested for their antimalarial activity, demonstrating similar or enhanced efficacy while exhibiting lower toxicity compared to primaquine .

Case Studies

Several studies highlight the effectiveness and safety profile of this compound and its derivatives:

- Study on Antimalarial Efficacy : A study evaluated six new 8-quinolinamine analogues related to 2-tert-butylprimaquine. Results indicated that these analogues maintained significant antimalarial activity while showing reduced toxicity compared to primaquine .

- Toxicity Assessment : In acute toxicity studies, it was found that synthesized compounds derived from this compound were less toxic than primaquine, supporting their potential as safer alternatives for malaria treatment .

Comparative Data Table

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Key Observations:

Substituent Effects on Lipophilicity: The addition of alkoxy chains (butoxy, hexyloxy, heptyloxy) at position 5 increases molecular weight and lipophilicity. The absence of a substituent at position 5 in the parent compound simplifies further synthetic modifications, making it a versatile intermediate .

Steric and Electronic Modifications: Compound 20 features a methyl group at position 4, which introduces steric hindrance. This could affect binding interactions in biological targets compared to the unsubstituted parent compound .

Analogs with extended alkoxy chains (e.g., S2, 20) are evaluated for broad-spectrum activity, implying that substituent length and hydrophobicity may correlate with target affinity .

Métodos De Preparación

Reaction Mechanism and Optimization

The most widely reported method for synthesizing 2-tert-butyl-6-methoxy-8-nitroquinoline involves silver nitrate-catalyzed oxidative decarboxylation of trimethylacetic acid. This radical-based process introduces the tert-butyl group at the quinoline’s 2-position while preserving the methoxy and nitro substituents at positions 6 and 8, respectively.

In a representative procedure, 6-methoxy-8-nitroquinoline is dissolved in acetonitrile and heated to 70–80°C. Trimethylacetic acid (3.0 mmol) and silver nitrate (0.6 mmol) are added, followed by dropwise addition of ammonium persulfate (3.0 mmol) in 10% sulfuric acid. The exothermic reaction generates carbon dioxide, and completion is typically achieved within 10–15 minutes. Neutralization with ammonium hydroxide and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography. This method achieves yields of 62–70%, with scalability demonstrated at the 1–10 mmol scale.

Spectroscopic Characterization

The synthesized compound exhibits distinct ¹H NMR signals: a doublet at δ 8.43 ppm (J = 9.03 Hz) for the H-3 proton, a singlet at δ 7.90 ppm for H-5, and a doublet at δ 7.59 ppm (J = 9.03 Hz) for H-4. The tert-butyl group resonates as a singlet at δ 1.44 ppm (9H), while the methoxy group appears at δ 4.01 ppm (3H). HRMS data confirm the molecular ion peak at m/z 333.1736 (calculated for C₁₇H₂₁N₂O₃).

Skraup Synthesis Followed by Direct Alkylation

Quinoline Ring Formation via Skraup Reaction

An alternative route begins with the Skraup synthesis of 5-alkoxy-6-methoxy-8-nitroquinoline precursors. 4-Alkoxy-5-methoxy-2-nitroaniline undergoes cyclization with glycerol in the presence of arsenic(V) oxide at 90°C, forming the quinoline core. This step introduces the methoxy and nitro groups regioselectively, with alkoxy side chains (e.g., propoxy, butoxy) incorporated at position 5.

tert-Butyl Group Introduction via Radical Alkylation

Comparative Analysis of Synthetic Routes

Efficiency and Functional Group Tolerance

The silver-catalyzed decarboxylation method (Section 1.1) is more direct, avoiding the multi-step Skraup synthesis. However, the Skraup route allows diversification at position 5, enabling the synthesis of analogs with varying alkoxy chains. Both methods tolerate the electron-withdrawing nitro group, which remains intact under the strongly acidic and oxidative conditions.

Challenges and Optimization

-

Byproduct Formation : Competing reactions at the quinoline’s 4-position are mitigated by using excess trimethylacetic acid (3.0 mmol per 1.0 mmol substrate).

-

Purification : Silica gel chromatography with ethyl acetate/hexane (1:99 to 3:97) effectively separates the product from unreacted starting material and decarboxylation byproducts.

Large-Scale Applications and Industrial Relevance

The patent US6979740B2 highlights the utility of this compound as a precursor to antimalarial agents, with gram-scale preparations reported. Key process parameters for industrial adaptation include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.